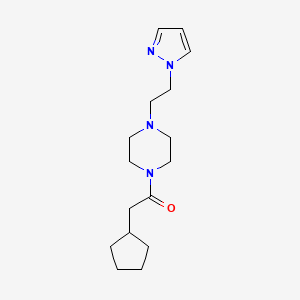
(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate is a chemical compound that belongs to the class of esters It is characterized by the presence of two oleate groups attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate typically involves the esterification of (Z)-(S)-3-hydroxypropane-1,2-diol with oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of immobilized catalysts can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential role in lipid metabolism and as a component of cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on lipid-related diseases.
Industry: It is used in the production of biodegradable polymers and as a lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol dioleate: Similar structure but with a glycerol backbone.
Propane-1,2-diyl dioleate: Lacks the hydroxyl group present in (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oleate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24529-88-2; 25637-84-7 |
|---|---|
Molekularformel |
C39H72O5 |
Molekulargewicht |
621 |
IUPAC-Name |
[(2S)-3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+/t37-/m0/s1 |
InChI-Schlüssel |
AFSHUZFNMVJNKX-BIJVAZSDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


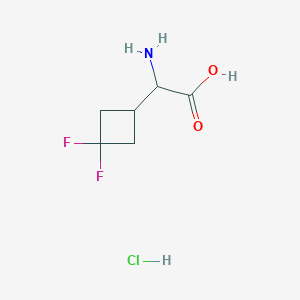
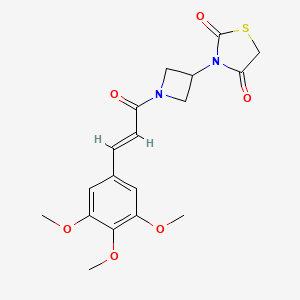
![5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2671195.png)
![2-Chloro-1-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2671198.png)

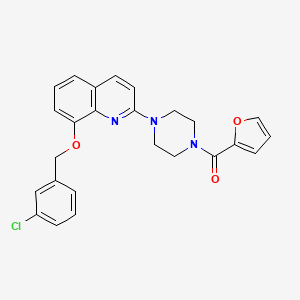
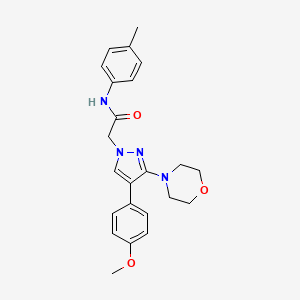
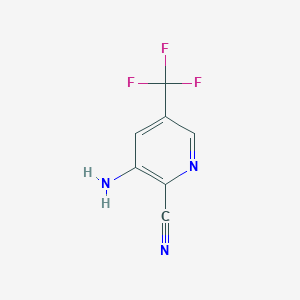
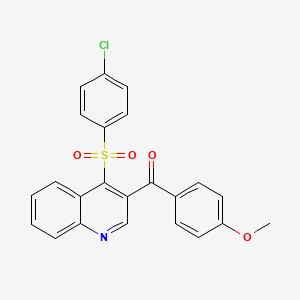
![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)


![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)
